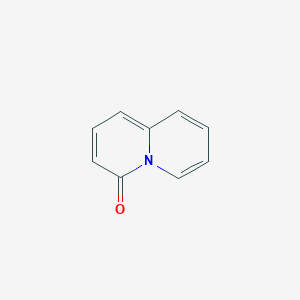
8-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds that have significant applications in medicinal chemistry due to their diverse biological activities. The presence of the difluoromethoxy group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione typically involves multi-component reactions. One common method is the reaction of barbituric acid with aldehydes and anilines. This reaction can be carried out in a one-pot manner, which simplifies the process and improves efficiency . The use of commercially available anilines allows for the facile synthesis of the compound with various substituents on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic systems to enhance the reaction efficiency and yield. Catalysts such as trityl chloride have been used in the preparation of similar quinoline derivatives . The reaction conditions are typically mild, involving reflux in chloroform or other suitable solvents .
Analyse Chemischer Reaktionen
Types of Reactions
8-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to hydrogenated derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using metal catalysts can be employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include carbonyl-containing quinoline derivatives, hydrogenated quinolines, and substituted quinolines with diverse functional groups .
Wissenschaftliche Forschungsanwendungen
8-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 8-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s quinoline nucleus allows it to interact with various enzymes and receptors, leading to its biological effects . The difluoromethoxy group may enhance its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-2,4(1H,3H)-dione: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
8-Methoxyquinoline-2,4(1H,3H)-dione: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity and biological activity.
8-Chloroquinoline-2,4(1H,3H)-dione: Substituted with a chlorine atom, which can alter its chemical behavior and applications.
Uniqueness
The presence of the difluoromethoxy group in 8-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione makes it unique compared to other similar compounds. This group can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various scientific research applications .
Eigenschaften
Molekularformel |
C10H7F2NO3 |
|---|---|
Molekulargewicht |
227.16 g/mol |
IUPAC-Name |
8-(difluoromethoxy)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H7F2NO3/c11-10(12)16-7-3-1-2-5-6(14)4-8(15)13-9(5)7/h1-3,10H,4H2,(H,13,15) |
InChI-Schlüssel |
LYBXIHUKMAHZKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=C(C(=CC=C2)OC(F)F)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B12971741.png)


![(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12971753.png)




![5-Methyl-5H-benzo[b]carbazole](/img/structure/B12971789.png)


